molecular formula C12H14BrF2NO2S B1414287 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine CAS No. 2216744-62-4

1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine

Cat. No.: B1414287
CAS No.: 2216744-62-4
M. Wt: 354.21 g/mol
InChI Key: INPCMVMHAJQUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4,4-difluoro group and a 4-bromo-3-methylbenzenesulfonyl moiety

Scientific Research Applications

1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Safety and Hazards

As with any chemical compound, handling “1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further optimized and studied as a potential pharmaceutical .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine typically involves multiple steps:

  • Preparation of 4-Bromo-3-methylbenzenesulfonyl chloride:

  • Formation of this compound:

      Starting Material: 4,4-Difluoropiperidine.

      Reagent: 4-Bromo-3-methylbenzenesulfonyl chloride.

      Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).

      Product: this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfones or sulfoxides.

    Reduction Products: Reduced forms of the sulfonyl group, such as sulfides.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine depends on its application. In biological systems, it may act by:

    Enzyme Inhibition: The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.

    Receptor Binding: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

    1-(4-Bromo-3-methylbenzenesulfonyl)-piperidine: Lacks the difluoro substitution, which may affect its reactivity and biological activity.

    4-Bromo-3-methylbenzenesulfonyl chloride: Used as an intermediate in the synthesis of the target compound.

    4,4-Difluoropiperidine: The piperidine ring without the sulfonyl substitution, used in various synthetic applications.

Uniqueness: 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine is unique due to the combination of the sulfonyl and difluoro groups, which confer specific chemical and biological properties that are not present in similar compounds. This makes it a valuable compound for targeted research and development in multiple scientific fields.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO2S/c1-9-8-10(2-3-11(9)13)19(17,18)16-6-4-12(14,15)5-7-16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPCMVMHAJQUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.